molecular formula C17H14ClNO4S B2873767 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate CAS No. 2589-10-8

3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate

Cat. No.: B2873767
CAS No.: 2589-10-8
M. Wt: 363.81
InChI Key: KMLIXUUIGBNLIV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate is a heterocyclic organic salt featuring a cationic indeno-thiazolium core and a perchlorate (ClO₄⁻) counterion. The compound’s structure is characterized by a fused indeno-thiazole system with methyl and phenyl substituents, which influence its electronic and steric properties. The perchlorate anion, known for its high solubility and kinetic inertness, enhances the compound’s stability in solid-state and solution phases. Structural characterization of such salts typically employs X-ray crystallography, utilizing programs like SHELXL for refinement and visualization tools such as ORTEP-3 .

Properties

IUPAC Name

1-methyl-2-phenyl-4H-indeno[1,2-d][1,3]thiazol-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14NS.ClHO4/c1-18-16-14-10-6-5-9-13(14)11-15(16)19-17(18)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,11H2,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLIXUUIGBNLIV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylindene-1,3-dione with thioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting product is then treated with perchloric acid to yield the perchlorate salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate involves its interaction with specific molecular targets. For example, as an inhibitor of SARS-CoV-2 3CL protease, the compound binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The indeno-thiazole core plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Counterion Effects: Perchlorate vs. Other Anions

The choice of counterion significantly impacts physicochemical properties. Key comparisons include:

Counterion Solubility in Water Thermal Stability Analytical Method Remediation Challenges
Perchlorate High High IC/Electrospray-MS Resistant to reduction
Chloride High Moderate Ion Chromatography Easily precipitated or exchanged
Nitrate Moderate Low (decomposes) UV-Vis Spectrophotometry Biodegradable
Tetrafluoroborate Moderate High NMR Spectroscopy Hydrolytically stable
  • Perchlorate Advantages : High solubility ensures homogeneous dissolution in polar solvents, while its low kinetic lability prevents unwanted ligand exchange, making it ideal for stable crystal lattices .
  • Disadvantages : Environmental persistence due to recalcitrance to reduction complicates remediation .

Structural Comparisons Using Crystallographic Tools

The indeno-thiazolium core’s geometry can be compared to analogous heterocycles (e.g., benzothiazolium or indolizine derivatives) using crystallographic software:

  • SHELX Suite : Refinement with SHELXL enables precise determination of bond lengths and angles, critical for comparing cation-anion interactions .
  • ORTEP-3 : Visualizes steric effects of phenyl/methyl groups, highlighting differences in packing efficiency compared to unsubstituted analogs .
  • WinGX : Facilitates comparative analysis of hydrogen-bonding networks in similar salts .

Hypothetical structural data (based on typical indeno-thiazolium systems):

Parameter 3-Methyl-2-Phenyl-Indeno-Thiazolium Benzothiazolium Analog Indolizine Derivative
Cation Charge +1 +1 Neutral
ClO₄⁻ Interaction Weak H-bonding N/A N/A
Melting Point >250°C ~200°C ~180°C

Analytical and Remediation Challenges

  • Detection : Perchlorate in this compound requires specialized methods like IC/MS due to low environmental detection limits (e.g., 4 ppb) , whereas chloride or nitrate can be analyzed via simpler ion chromatography.
  • Remediation : Unlike nitrate, which is biodegradable, perchlorate demands advanced strategies (e.g., tailored ion-exchange resins or bioremediation with perchlorate-reducing bacteria) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.